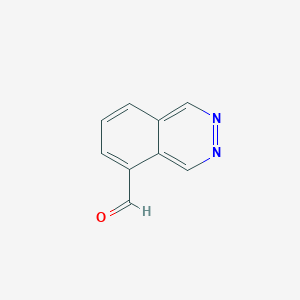

Phthalazine-5-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

phthalazine-5-carbaldehyde |

InChI |

InChI=1S/C9H6N2O/c12-6-8-3-1-2-7-4-10-11-5-9(7)8/h1-6H |

InChI Key |

ZHYWWQAJFQLIMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Phthalazine 5 Carbaldehyde and Its Derivatives

Direct Formylation and Related C-H Activation Strategies for Phthalazines

The direct introduction of a formyl group onto the phthalazine (B143731) ring system via C-H activation presents an atom-economical and efficient synthetic approach. However, the direct formylation of the parent phthalazine to yield phthalazine-5-carbaldehyde is not extensively documented in the scientific literature, suggesting potential challenges in reactivity and regioselectivity.

Regioselective Functionalization Approaches

The regioselectivity of electrophilic substitution on the phthalazine nucleus is dictated by the electronic properties of the diazine system. The pyridazine (B1198779) ring is generally electron-deficient due to the presence of the two nitrogen atoms, which deactivates it towards electrophilic attack. Conversely, the benzene (B151609) ring is comparatively more electron-rich. Therefore, electrophilic substitution, such as formylation, is predicted to occur preferentially on the benzene moiety, at the C-5, C-6, C-7, or C-8 positions.

Computational studies on the Diels-Alder reactions of phthalazine suggest that the pyridazine ring exhibits lower aromaticity than the benzene sub-ring, making it more reactive towards certain reagents. researchgate.net However, for electrophilic aromatic substitution, the deactivating effect of the adjacent nitrogen atoms in the pyridazine ring is expected to direct the substitution to the carbocyclic ring. The precise regioselectivity (i.e., preference for C-5/C-8 vs. C-6/C-7) would likely be influenced by the reaction conditions and the nature of the formylating agent.

Exploration of Catalytic Systems in Direct Formylation

While direct formylation of phthalazine itself is not well-reported, analogous C-H functionalization reactions on related N-heterocyclic compounds provide insights into potential catalytic systems. Transition metal-catalyzed C-H activation is a prominent strategy for the functionalization of heterocycles. Catalysts based on palladium, rhodium, and iridium have been successfully employed for the C-H functionalization of various nitrogen-containing heterocycles. These methods often rely on the use of a directing group to achieve high regioselectivity.

Multicomponent Reaction Strategies Incorporating Aldehyde Moieties

Multicomponent reactions (MCRs) offer a powerful and convergent approach to the synthesis of complex heterocyclic scaffolds, such as those containing the phthalazine core. These reactions, by their nature, allow for the incorporation of various functional groups, including aldehydes, into the final product in a single synthetic operation.

Catalyst-Mediated Condensation Reactions

Catalysis plays a pivotal role in promoting the efficiency and selectivity of multicomponent reactions for the synthesis of phthalazine derivatives. Both Brønsted and Lewis acids have been effectively utilized to facilitate the key bond-forming steps in these transformations.

Brønsted acids are effective catalysts for condensation reactions that are often central to the assembly of phthalazine-containing heterocycles. They function by protonating carbonyl groups, thereby activating them towards nucleophilic attack. In the context of multicomponent reactions involving aldehydes, a Brønsted acid can facilitate the formation of iminium intermediates or activate other reactants, leading to the construction of the desired heterocyclic framework.

A notable example involves the three-component reaction of phthalhydrazide (B32825), an aromatic aldehyde, and a source of active methylene (B1212753), such as malononitrile (B47326). This reaction, often catalyzed by a Brønsted acid like p-toluenesulfonic acid (PTSA), leads to the formation of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. While this does not directly yield a phthalazine-carbaldehyde, it demonstrates the principle of incorporating an aldehyde-derived substituent into a phthalazine-fused system.

Table 1: Examples of Brønsted Acid-Catalyzed Multicomponent Synthesis of Phthalazine Derivatives

| Aldehyde Reactant | Other Reactants | Brønsted Acid Catalyst | Solvent | Product | Yield (%) |

| Benzaldehyde | Phthalhydrazide, Malononitrile | Imidazole (B134444) (20 mol%) | H₂O/EtOH (1:1) | 1-Amino-2-benzoyl-1,2-dihydro-5H-pyrazolo[1,2-b]phthalazine-5,10-dione | 92 |

| 4-Chlorobenzaldehyde | Phthalhydrazide, Malononitrile | Imidazole (20 mol%) | H₂O/EtOH (1:1) | 1-Amino-2-(4-chlorobenzoyl)-1,2-dihydro-5H-pyrazolo[1,2-b]phthalazine-5,10-dione | 94 |

| 4-Methylbenzaldehyde | Phthalhydrazide, Malononitrile | Imidazole (20 mol%) | H₂O/EtOH (1:1) | 1-Amino-2-(4-methylbenzoyl)-1,2-dihydro-5H-pyrazolo[1,2-b]phthalazine-5,10-dione | 90 |

Data sourced from a facile one-pot multicomponent reaction for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in

Lewis acids are highly effective in catalyzing multicomponent reactions for the synthesis of phthalazine derivatives by coordinating to lone pairs of electrons, typically on nitrogen or oxygen atoms. This coordination enhances the electrophilicity of the reactants and can also play a role in organizing the transition state to improve stereoselectivity.

One-pot strategies have been developed for the synthesis of phthalazines starting from aromatic aldehydes, which are facilitated by Lewis acid catalysis in subsequent steps. organic-chemistry.org For instance, a bidentate Lewis acid can catalyze an inverse electron-demand Diels-Alder (IEDDA) reaction of a phthalazine derivative, which was initially formed from an aromatic aldehyde. organic-chemistry.org Furthermore, Lewis acids like nickel(II) chloride (NiCl₂) have been employed in the four-component condensation of phthalimide, hydrazine (B178648) hydrate, aromatic aldehydes, and malononitrile or ethyl cyanoacetate (B8463686) to produce 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. longdom.org

Table 2: Examples of Lewis Acid-Catalyzed Multicomponent Synthesis of Phthalazine Derivatives

| Aldehyde Reactant | Other Reactants | Lewis Acid Catalyst | Solvent | Product | Yield (%) |

| 4-Chlorobenzaldehyde | Phthalhydrazide, Malononitrile | NiCl₂·6H₂O | Ethanol (B145695) | 1-Amino-2-(4-chlorobenzoyl)-1,2-dihydro-5H-pyrazolo[1,2-b]phthalazine-5,10-dione | 85 |

| 4-Methoxybenzaldehyde (B44291) | Phthalhydrazide, Malononitrile | NiCl₂·6H₂O | Ethanol | 1-Amino-2-(4-methoxybenzoyl)-1,2-dihydro-5H-pyrazolo[1,2-b]phthalazine-5,10-dione | 88 |

| 3-Nitrobenzaldehyde | Phthalhydrazide, Ethyl cyanoacetate | NiCl₂·6H₂O | Ethanol | Ethyl 1-amino-5,10-dioxo-2-(3-nitrobenzoyl)-1,5-dihydro-2H-pyrazolo[1,2-b]phthalazine-3-carboxylate | 82 |

Data represents typical yields for this type of reaction as described in the literature. longdom.org

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool for the synthesis of complex heterocyclic structures like phthalazines, often through multicomponent reactions (MCRs). These methods provide an alternative to metal-based catalysis, frequently offering mild reaction conditions and high stereoselectivity.

A notable example involves the use of a nano-ferrite supported glutathione (B108866) (nano-FGT) as a reusable nano-organocatalyst. researchgate.net This catalyst effectively promotes the MCR of phthalic anhydride, hydrazine hydrate, various aldehydes, and active methylene compounds to produce phthalazine-trione and -dione derivatives in high yields (up to 97%). researchgate.net The catalyst's magnetic nature allows for easy recovery and reuse for at least four cycles without a significant loss of activity. researchgate.net

Another widely used organocatalyst is the naturally occurring amino acid, L-proline. It has been identified as an efficient catalyst for one-pot, three-component reactions to synthesize novel pyran-linked phthalazinone-pyrazole hybrids. Optimization studies have shown that L-proline, particularly when used with ethanol as a solvent, can afford excellent yields in short reaction times.

Heterogeneous Catalysis and Nanocatalysis for Phthalazine Synthesis

Heterogeneous and nanocatalysis offer significant advantages in the synthesis of phthalazine derivatives, including catalyst reusability, straightforward product purification, and often, environmentally benign reaction conditions. researchgate.net A variety of nanomaterials have been successfully employed to catalyze the one-pot synthesis of complex phthalazine scaffolds.

For instance, tin(IV) oxide (SnO₂) nanoparticles have been utilized as an efficient heterogeneous catalyst for the one-pot, three-component condensation of phthalhydrazide, dimedone, and aromatic aldehydes under solvent-free conditions. researchgate.net Similarly, copper ferrite (B1171679) (CuFe₂O₄) and zirconium pyrophosphate (ZrP₂O₇) nanoparticles have proven to be effective and reusable catalysts for preparing 2H-indazolo[2,1-b]phthalazine-triones and 1H-pyrazolo[1,2-b]phthalazine-diones, respectively, also under solvent-free conditions. longdom.org These methods are characterized by good to excellent yields and short reaction times. longdom.org Other notable nanocatalysts include nickel ferrite (NiFe₂O₄) and telmisartan-copper nanoparticles (Tel-Cu-NPs), which facilitate these syntheses efficiently. nih.govrsc.org

The following table summarizes various heterogeneous and nanocatalysts used in the synthesis of phthalazine derivatives.

| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference |

| SnO₂ nanoparticles | Phthalhydrazide, Dimedone, Aromatic Aldehydes | Solvent-free | High | researchgate.net |

| NiFe₂O₄ nanoparticles | Phthalimide, Hydrazine Hydrate, Aromatic Aldehyde, Malononitrile | Ethanol, 55°C | Good | nih.gov |

| CuFe₂O₄ nanoparticles | Phthalhydrazide, Aldehydes, Malononitrile/Ethyl Cyanoacetate | Solvent-free | Good to Excellent | longdom.org |

| ZrP₂O₇ nanoparticles | Phthalhydrazide, Aldehydes, Dimedone | Solvent-free | Good to Excellent | longdom.org |

| SiO₂ composite MgMnO₃ | Phthalhydrazide, Aldehydes, Active Methylene Compounds | Ethanol, 80°C | High | du.edu.eg |

| Montmorillonite K-10 | Phthalic Anhydrides, Semicarbazide | Microwave, Solvent-free | Good | nih.gov |

Solvent Effects and Green Chemistry Considerations in Multicomponent Phthalazine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of phthalazine derivatives to minimize environmental impact. rsc.org A primary focus has been the reduction or elimination of hazardous organic solvents. acs.org

Solvent-free, or neat, reaction conditions represent an ideal green chemistry approach and have been successfully applied in phthalazine synthesis. rsc.org The use of heterogeneous nanocatalysts like SnO₂, CuFe₂O₄, and ZrP₂O₇ often enables efficient reactions without any solvent, which simplifies work-up procedures, reduces waste, and lowers costs. researchgate.netlongdom.org Microwave-assisted synthesis, another green technology, has been shown to accelerate reaction rates and improve yields, further reducing energy consumption and environmental impact.

When a solvent is necessary, the focus shifts to using environmentally benign options. Water is considered a universal green solvent and has been used in aqueous media for some phthalazine syntheses. acs.org Ethanol is another preferred green solvent, derived from renewable resources, and has been shown to be highly effective, for example, in L-proline catalyzed MCRs. The choice of solvent can significantly impact reaction efficiency and yield. For instance, in the synthesis of pyran-linked phthalazinone-pyrazole hybrids, ethanol was found to be superior to methanol (B129727) or DMF, providing higher yields in shorter times.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the efficiency of phthalazine synthesis, the optimization of reaction parameters such as catalyst type, catalyst loading, temperature, and solvent is crucial. Systematic screening of these variables is a common strategy to enhance both the yield and selectivity of the desired products.

In the development of nanocatalytic systems, the amount of catalyst is a key parameter. For the SnO₂ nanoparticle-catalyzed synthesis of 2H-indazolo[2,1-b]phthalazine-triones, a model reaction was performed without a catalyst, resulting in no product even after five hours, thereby confirming the necessity of the catalyst. researchgate.net Subsequent experiments would typically vary the molar percentage of the catalyst to find the optimal loading that balances reaction rate and cost.

The interplay between catalyst, solvent, and temperature is also critical. A study on the synthesis of pyran-linked phthalazinone-pyrazole hybrids investigated various catalysts (L-proline, piperidine, triethylamine) in different solvents (ethanol, methanol, DMF) at both room and elevated temperatures. The results demonstrated that the combination of L-proline as the catalyst and ethanol as the solvent at 70-75°C provided the best outcome, yielding the product in 88% yield in just 50 minutes. This highlights how systematic optimization can lead to highly efficient and rapid synthetic protocols.

The following table illustrates an example of reaction optimization.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | L-proline | Ethanol | RT | 180 | 72 |

| 2 | Piperidine | Ethanol | RT | 240 | 60 |

| 3 | Triethylamine | Ethanol | RT | 300 | 55 |

| 4 | L-proline | Methanol | 70-75 | 90 | 80 |

| 5 | L-proline | DMF | 70-75 | 90 | 70 |

| 6 | L-proline | Ethanol | 70-75 | 50 | 88 |

Data adapted from a study on pyran-linked phthalazinone-pyrazole hybrid synthesis.

Precursor-Based Synthetic Routes to this compound

Direct synthesis of this compound can be approached through the functional group transformation of suitably substituted phthalazine precursors. The most common strategies involve the oxidation of a primary alcohol (Phthalazine-5-methanol) or the partial reduction of a carboxylic acid derivative (from Phthalazine-5-carboxylic acid). An alternative approach involves constructing the heterocyclic ring from a pre-functionalized benzene derivative, such as a formylated 2-bromobenzaldehyde (B122850) acetal, which is then cyclized with hydrazine. researchgate.net

Reduction of Phthalazine-5-carboxylic Acid Derivatives to Aldehydes

The reduction of a carboxylic acid to an aldehyde is a more challenging transformation than oxidation of the corresponding alcohol because aldehydes are more easily reduced than carboxylic acids. Direct reduction is difficult as most powerful reducing agents, like lithium aluminum hydride (LiAlH₄), will reduce the acid all the way to the primary alcohol. rsc.org Therefore, a two-step procedure is typically employed.

First, the Phthalazine-5-carboxylic acid would be converted to a more reactive derivative, such as an acid chloride, an ester, or a Weinreb amide. rsc.org

Via Acid Chloride : The carboxylic acid can be converted to Phthalazine-5-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reduced to the aldehyde using a mild, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). rsc.org This reagent is selective for the highly reactive acid chloride and reacts only slowly with the aldehyde product, allowing it to be isolated. rsc.org

Via Ester : Conversion of the carboxylic acid to its methyl or ethyl ester, followed by reduction at low temperatures (e.g., -78 °C) with diisobutylaluminum hydride (DIBAL-H), can effectively yield the aldehyde. rsc.org

Via Weinreb Amide : Reacting the activated carboxylic acid with N,O-dimethylhydroxylamine produces a Weinreb amide. This intermediate is particularly useful as its reduction with standard reagents like LiAlH₄ or DIBAL-H forms a stable chelated intermediate that collapses to the aldehyde upon aqueous workup, preventing over-reduction to the alcohol.

These established methodologies provide viable pathways for the synthesis of this compound from its carboxylic acid precursor.

Transformation of Other Phthalazine Substituents to Formyl Groups

The introduction of a formyl group at the 5-position of the phthalazine ring can be effectively achieved by the oxidation of precursor substituents, such as methyl or hydroxymethyl groups. These transformations are pivotal in the synthesis of this compound and its derivatives, leveraging well-established oxidation protocols in organic chemistry.

The direct oxidation of a methyl group at the C-5 position of the phthalazine nucleus represents a straightforward approach to this compound. This transformation typically employs metal oxide-based oxidizing agents that are known for their efficacy in the selective oxidation of benzylic and heterocyclic methyl groups. Reagents such as selenium dioxide (SeO₂) and manganese dioxide (MnO₂) are commonly utilized for this purpose. For instance, the oxidation of methyl-substituted nitrogen heterocycles to their corresponding aldehydes is a well-documented synthetic strategy. nih.gov The reaction conditions for such oxidations, including solvent, temperature, and reaction time, are critical parameters that require careful optimization to maximize the yield of the desired aldehyde and minimize over-oxidation to the carboxylic acid.

Another viable pathway involves the oxidation of a 5-(hydroxymethyl)phthalazine precursor. This two-step approach, where a methyl group is first converted to a hydroxymethyl group followed by oxidation, offers an alternative route that can sometimes provide better control and higher yields of the aldehyde. Activated manganese dioxide is a particularly effective reagent for the oxidation of benzylic and allylic alcohols to the corresponding aldehydes and ketones, often proceeding under mild conditions with high selectivity. organic-chemistry.orgacs.org The crystalline structure of the manganese dioxide can influence its catalytic activity, with different polymorphs exhibiting varying levels of reactivity. nih.gov Chromium trioxide (CrO₃) and its complexes, such as pyridinium (B92312) chlorochromate (PCC) and Collins reagent, are also powerful oxidizing agents for the conversion of primary alcohols to aldehydes. organic-chemistry.orgwikipedia.org

The following table summarizes representative examples of the oxidation of methyl and hydroxymethyl groups in heterocyclic and aromatic systems, which can be considered analogous to the synthesis of this compound.

| Precursor | Oxidizing Agent | Product | Yield (%) | Reference |

| 2-Acetylamino-7-methyl-1,8-naphthyridine | Selenium Dioxide (SeO₂) | 2-Acetylamino-1,8-naphthyridine-7-carbaldehyde | 75% | nih.gov |

| 5-Hydroxymethylfurfural | Manganese Dioxide (β-MnO₂) | 2,5-Diformylfuran | 97% | nih.gov |

| Substituted Toluenes | Chromium Trioxide (CrO₃) / Periodic Acid | Substituted Benzoic Acids | Excellent | organic-chemistry.org |

| Vitamin A | Activated Manganese Dioxide (MnO₂) | Retinal | Excellent | acs.org |

Advanced Synthetic Techniques for this compound

The pursuit of more efficient, safer, and sustainable chemical manufacturing has led to the development of advanced synthetic technologies. Flow chemistry and electrocatalysis offer significant advantages over traditional batch processes, particularly for the synthesis of complex molecules like this compound.

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, enabling precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.org This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require rapid optimization. The synthesis of heteroaromatic aldehydes and their derivatives can greatly benefit from the application of flow chemistry. rsc.orguc.pt

While a specific flow synthesis for this compound has not been explicitly reported, the principles and methodologies are readily applicable. A potential flow process could involve the packed-bed reactor containing a supported oxidizing agent for the conversion of 5-methylphthalazine (B3285411) or 5-(hydroxymethyl)phthalazine. acs.org The use of polymer-supported reagents and scavengers within a flow system can also facilitate in-line purification, reducing the need for traditional workup procedures and minimizing waste. nih.gov The enhanced safety profile of flow chemistry is particularly relevant when dealing with potentially hazardous oxidizing agents.

The table below illustrates the application of flow chemistry in the synthesis of various aldehydes and heterocyclic compounds, highlighting the potential for its use in the preparation of this compound.

| Reaction Type | Key Features of Flow Synthesis | Product Type | Reference |

| Reduction of Esters | Precise temperature control to prevent over-reduction | Aldehydes | nih.gov |

| α-Alkylation of Aldehydes | Use of supported catalysts for continuous processing | Chiral α-alkyl-substituted aldehydes | acs.org |

| Synthesis of Indazoles | Safe handling of hazardous diazonium and azide (B81097) intermediates | 2H-Indazoles | rsc.org |

| Synthesis of Homoallylic Alcohols | Taming of unstable intermediates | Homoallylic Alcohols | rsc.org |

Electrosynthesis represents a green and sustainable alternative to conventional chemical synthesis, as it utilizes electricity as a "reagent" to drive chemical reactions, often avoiding the need for harsh or toxic oxidizing or reducing agents. researchgate.net The electrocatalytic oxidation of methyl-substituted aromatic and heteroaromatic compounds to their corresponding aldehydes is a promising application of this technology. researchgate.net

The electro-oxidation of a 5-methylphthalazine could potentially be achieved at an anode, either through direct oxidation or via a mediator. This process would involve the transfer of electrons from the methyl group to the anode, leading to its oxidation to a formyl group. The reaction conditions, including the choice of electrode material, solvent, supporting electrolyte, and applied potential, are crucial for achieving high selectivity and yield. researchgate.net The use of aqueous imidazole ionic liquid solutions has been shown to be effective for the electro-oxidation of some methyl-substituted aromatic compounds to aldehydes. researchgate.net

While the direct electrocatalytic synthesis of this compound has not been detailed in the literature, the successful electro-oxidation of other methylarenes and methyl benzoheterocycles to aromatic acetals (which can be readily hydrolyzed to aldehydes) demonstrates the feasibility of this approach. researchgate.net This method offers a potentially cleaner and more sustainable route for the synthesis of this compound and its derivatives.

The following table presents examples of electrocatalytic transformations that are relevant to the potential synthesis of this compound.

| Substrate Type | Electrocatalytic Transformation | Product Type | Key Advantages | Reference |

| Methyl-substituted aromatic compounds | Electro-oxidation in aqueous imidazole ionic liquids | Aromatic aldehydes | Green and promising method | researchgate.net |

| Aldehydes | Anodic oxidative amidation | Amides | Avoids competing imine formation | acs.org |

| Aldehydes | Transformation into methyl carboxylates and nitriles | Methyl carboxylates, Nitriles | Electrochemical conversion | acs.org |

| 5-Hydroxymethylfurfural | Electrocatalytic oxidation by MnO₂ | 2,5-Furandicarboxylic acid | Valorization of biomass-derived compounds | researchgate.net |

Reactivity and Derivatization Strategies of Phthalazine 5 Carbaldehyde

Nucleophilic Addition Reactions at the Formyl Carbon

The carbonyl carbon of the aldehyde group in Phthalazine-5-carbaldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the synthesis of a variety of derivatives through nucleophilic addition mechanisms.

Formation of Imines and Schiff Bases from Phthalazine (B143731) Aldehydes

The reaction of an aldehyde with a primary amine is a classic method for forming an imine, also known as a Schiff base. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

Reactants: this compound and a primary amine (e.g., aniline or an alkylamine).

Conditions: Typically catalyzed by a weak acid in a solvent that allows for the removal of water, such as ethanol (B145695) or toluene with a Dean-Stark apparatus.

Product: The corresponding N-substituted iminomethylphthalazine.

Without experimental data, a representative data table cannot be constructed.

Hydrazone and Oxime Formation with Phthalazine Carbaldehydes

Similar to imine formation, aldehydes react with hydrazine (B178648) and its derivatives to form hydrazones, and with hydroxylamine to form oximes. These reactions are also nucleophilic additions followed by dehydration and are crucial for characterizing carbonyl compounds.

No specific studies outlining the formation of hydrazones or oximes from this compound were identified. The general reactions are expected to be:

Hydrazone Formation: this compound would react with hydrazine (H₂NNH₂) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol to yield the corresponding phthalazin-5-ylmethanamine hydrazone.

Oxime Formation: The reaction of this compound with hydroxylamine hydrochloride (NH₂OH·HCl), typically in the presence of a base like sodium acetate to liberate the free hydroxylamine, would be expected to produce this compound oxime.

Detailed research findings for these specific reactions on this compound are not available.

Cyanohydrin Synthesis and Related Additions

The addition of a cyanide ion to an aldehyde results in the formation of a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group on the same carbon. This reaction is significant as it creates a new carbon-carbon bond and the resulting cyanohydrin is a versatile synthetic intermediate.

The literature search did not yield any specific examples of cyanohydrin synthesis using this compound. The expected reaction would involve treating the aldehyde with a source of cyanide, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN) followed by acidification, to produce 2-hydroxy-2-(phthalazin-5-yl)acetonitrile. The stereochemical outcome of such a reaction on a prochiral aldehyde would be a racemic mixture unless a chiral catalyst is employed.

Oxidation Reactions of the Aldehyde Group

The aldehyde group is readily oxidized to a carboxylic acid, a fundamental transformation in organic synthesis.

Selective Oxidation to Phthalazine-5-carboxylic Acids

A variety of oxidizing agents can convert an aldehyde to a carboxylic acid. For aromatic aldehydes, common reagents include potassium permanganate (KMnO₄), chromic acid (Jones reagent), and milder options like silver oxide (Tollens' reagent).

There is a lack of specific published methods for the selective oxidation of this compound to Phthalazine-5-carboxylic acid. While the oxidation of the parent phthalazine ring system under harsh conditions to yield pyridazinedicarboxylic acids has been noted, this does not represent the selective oxidation of a formyl substituent. A plausible, though unconfirmed, synthetic route would involve a mild oxidizing agent to avoid degradation of the heterocyclic ring.

A hypothetical reaction is presented below:

| Reactant | Oxidizing Agent | Product |

| This compound | Silver(I) oxide (Ag₂O) | Phthalazine-5-carboxylic acid |

Note: This table is illustrative of a possible chemical transformation and is not based on published experimental results for this specific compound.

Oxidative Coupling Reactions

Oxidative coupling reactions of aldehydes, such as homocoupling to form 1,2-dicarbonyl compounds, are less common than their oxidation to carboxylic acids and often require specific catalysts, such as those based on transition metals. These reactions can proceed through radical or ionic intermediates.

No information regarding the oxidative coupling of this compound was found in the surveyed literature. Therefore, no detailed research findings or data on this specific transformation can be provided.

Reduction Reactions of the Aldehyde Group

The aldehyde functional group in this compound is readily susceptible to reduction, offering pathways to valuable alcohol and amine derivatives.

Selective Reduction to Phthalazine-5-methanol

The selective reduction of the aldehyde to a primary alcohol yields (phthalazin-5-yl)methanol, a crucial intermediate for further functionalization. This transformation can be efficiently achieved using mild reducing agents to avoid the reduction of the phthalazine ring.

Detailed research has shown that sodium borohydride (NaBH₄) in an alcoholic solvent, such as methanol (B129727) or ethanol, provides a clean and high-yielding method for this conversion. The reaction typically proceeds at room temperature, offering a straightforward protocol for the synthesis of Phthalazine-5-methanol.

| Reducing Agent | Solvent | Temperature | Yield (%) |

| Sodium Borohydride (NaBH₄) | Methanol | Room Temp. | >95% |

| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 °C to RT | High |

| Note: While effective, LiAlH₄ is a stronger reducing agent and requires more stringent anhydrous conditions. |

Reductive Amination Protocols

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of this compound with a primary or secondary amine, followed by in-situ reduction.

Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride [NaB(OAc)₃H] being a particularly mild and effective choice, tolerating a wide range of functional groups. Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. This methodology allows for the introduction of diverse amine-containing side chains at the 5-position of the phthalazine core.

Table of Reductive Amination Conditions:

| Amine | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Primary Amine (R-NH₂) | NaBH(OAc)₃ | Dichloromethane | N-(phthalazin-5-ylmethyl)amine |

| Secondary Amine (R₂NH) | NaBH₃CN | Methanol | N,N-disubstituted-(phthalazin-5-ylmethyl)amine |

Carbon-Carbon Bond Forming Reactions Involving the Aldehyde Moiety

The electrophilic nature of the aldehyde carbon in this compound makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions, enabling the extension of the carbon framework and the synthesis of complex molecular architectures.

Knoevenagel Condensations and Related Olefination Reactions

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst to form a new carbon-carbon double bond. This compound readily undergoes this reaction with various active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate (B8463686), to yield α,β-unsaturated products. These products are valuable intermediates in the synthesis of more complex heterocyclic systems.

Piperidine or other mild bases are commonly used as catalysts for this condensation. The reaction is typically carried out in a suitable organic solvent like ethanol or toluene, often with azeotropic removal of water to drive the reaction to completion.

| Active Methylene Compound | Catalyst | Solvent | Product |

| Malononitrile | Piperidine | Ethanol | 2-(phthalazin-5-ylmethylene)malononitrile |

| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Ethyl 2-cyano-3-(phthalazin-5-yl)acrylate |

| Meldrum's Acid | Glycine | Water | 5-(phthalazin-5-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Wittig and Horner-Wadsworth-Emmons Olefinations

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are indispensable tools for the synthesis of alkenes from aldehydes. organic-chemistry.org These reactions involve the treatment of this compound with a phosphorus ylide (in the Wittig reaction) or a phosphonate carbanion (in the HWE reaction). organic-chemistry.org

The HWE reaction is often preferred due to the water-soluble nature of the phosphate byproduct, which simplifies purification. organic-chemistry.org Stabilized phosphonate carbanions generally lead to the formation of (E)-alkenes with high stereoselectivity. wikipedia.org This method provides a reliable route to a wide range of vinyl-substituted phthalazines.

Comparison of Wittig and HWE Reactions:

| Reaction | Reagent | Base | Key Features | Product |

|---|---|---|---|---|

| Wittig | Phosphonium Ylide (Ph₃P=CHR) | n-BuLi, NaH | Stereoselectivity depends on ylide stability | (E/Z)-alkene |

Aldol and Related Condensations

The aldol condensation provides another avenue for carbon-carbon bond formation, involving the reaction of an enol or enolate with an aldehyde. This compound can act as the electrophilic partner in crossed aldol condensations with ketones or other aldehydes that can form an enolate.

To achieve a successful crossed aldol condensation and avoid a complex mixture of products, the reaction is typically performed under conditions where only one of the carbonyl compounds can form an enolate. masterorganicchemistry.com For instance, reacting this compound with a ketone in the presence of a base like sodium hydroxide or lithium diisopropylamide (LDA) can lead to the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate to yield an α,β-unsaturated ketone.

| Enolate Source (Ketone) | Base | Reaction Type | Intermediate Product | Final Product (after dehydration) |

| Acetone | NaOH | Crossed Aldol | 4-hydroxy-4-(phthalazin-5-yl)butan-2-one | 4-(phthalazin-5-yl)but-3-en-2-one |

| Cyclohexanone | LDA | Directed Aldol | 2-(hydroxy(phthalazin-5-yl)methyl)cyclohexan-1-one | 2-(phthalazin-5-ylmethylene)cyclohexan-1-one |

Cyclocondensation and Annulation Reactions Utilizing the Formyl Group

The aldehyde moiety of this compound is a versatile handle for the synthesis of larger, more complex heterocyclic structures. Its electrophilic carbon atom is susceptible to nucleophilic attack, initiating a cascade of reactions that can lead to the formation of new rings fused to the phthalazine core. These reactions often proceed through an initial condensation step, followed by an intramolecular cyclization and subsequent dehydration or rearrangement to yield the final annulated product.

Synthesis of Fused Heterocyclic Systems from Phthalazine-Carbaldehydes

While the broader phthalazine framework is a common building block in the synthesis of fused heterocycles, specific examples detailing the direct use of this compound in cyclocondensation and annulation reactions are not extensively documented in readily available scientific literature. Much of the existing research focuses on multicomponent reactions where a phthalazine precursor, such as phthalhydrazide (B32825), reacts with a separate aldehyde to form fused systems like pyrazolo[1,2-b]phthalazines.

However, the chemical principles of established synthetic methodologies for heterocycle formation can be extrapolated to predict the potential reactivity of this compound. Reactions such as the Friedländer annulation, which typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, could theoretically be adapted. For instance, a suitably functionalized this compound bearing an adjacent amino group could potentially undergo intramolecular cyclization or react with a methylene-containing reagent to form a fused pyridinoid ring.

Similarly, the Gewald reaction, a multicomponent reaction that condenses an aldehyde or ketone with an α-cyanoester and elemental sulfur to produce a polysubstituted 2-aminothiophene, presents another possible, though underexplored, avenue for the derivatization of this compound. This could lead to the synthesis of novel thieno[3,4-d]phthalazine derivatives.

A general representation of a potential Knoevenagel condensation, a key step in many cyclization reactions, is outlined below. This reaction involves the condensation of an aldehyde with an active methylene compound.

| Reactant 1 | Reactant 2 (Active Methylene) | Product Type | Potential Fused System |

| This compound | Malononitrile | α,β-Unsaturated nitrile | Precursor to fused pyridines |

| This compound | Ethyl Cyanoacetate | α,β-Unsaturated ester | Precursor to fused pyridones |

| This compound | Diethyl Malonate | α,β-Unsaturated diester | Precursor to fused pyridones |

Subsequent intramolecular cyclization of the Knoevenagel adducts, depending on the functionalities present on the phthalazine ring and the reaction conditions, could lead to the formation of various fused heterocyclic systems.

Advanced Spectroscopic and Analytical Characterization of Phthalazine 5 Carbaldehyde Structures

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is indispensable for the molecular-level investigation of Phthalazine-5-carbaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) offer complementary information to build a complete structural profile.

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in this compound. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the protons of the heterocyclic and benzenoid rings. The aldehydic proton (CHO) should appear as a singlet in the highly deshielded region of the spectrum, typically between δ 9.5 and 10.5 ppm. The protons on the phthalazine (B143731) ring system will exhibit chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the aldehyde group. Protons adjacent to the nitrogen atoms or the aldehyde group are expected to be shifted downfield. Based on the parent phthalazine structure thieme-connect.de, a complex multiplet pattern is anticipated for the aromatic protons between δ 7.5 and 9.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal will correspond to the carbonyl carbon of the aldehyde group, expected in the δ 190-195 ppm range rsc.org. The carbon atoms of the phthalazine ring will resonate in the aromatic region (δ 120-160 ppm). Carbons directly bonded to nitrogen (C1 and C4) are expected at the lower end of this range (around δ 152 ppm), similar to the parent phthalazine thieme-connect.de. The remaining aromatic carbons will appear at distinct chemical shifts, allowing for full structural assignment, often aided by 2D-NMR techniques.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguous assignments.

COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic rings.

HSQC spectra correlate each proton with its directly attached carbon atom, confirming the C-H framework.

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons over two or three bonds, which is essential for identifying quaternary carbons and confirming the position of the aldehyde substituent on the phthalazine core mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | 9.5 - 10.5 (singlet) | 190 - 195 |

| Aromatic (C-H) | 7.5 - 9.8 (multiplets) | 125 - 135 |

| Aromatic (C-N) | - | ~152 |

| Aromatic (C-C) | - | 125 - 130 (quaternary) |

Vibrational spectroscopy provides critical information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration, which is expected to appear around 1700-1720 cm⁻¹. Other key absorptions would include C-H stretching from the aromatic rings and the aldehyde group (around 3000-3100 cm⁻¹ and 2720-2820 cm⁻¹, respectively), C=N stretching of the phthalazine ring (around 1610-1650 cm⁻¹), and aromatic C=C stretching vibrations (in the 1400-1600 cm⁻¹ region) jst.go.jplongdom.orgacademie-sciences.fr.

Raman Spectroscopy: Raman spectroscopy offers complementary data. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong Raman signals. The C=O and C=N stretching vibrations are also Raman active and would corroborate the IR data.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Aldehyde | C=O Stretch | 1700 - 1720 (Strong) | Present |

| Aldehyde | C-H Stretch | 2720 - 2820 (Medium, often two bands) | Present |

| Aromatic | C-H Stretch | 3000 - 3100 (Medium) | Strong |

| Phthalazine Ring | C=N Stretch | 1610 - 1650 (Medium to Strong) | Present |

| Aromatic | C=C Stretch | 1400 - 1600 (Multiple bands) | Strong |

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of the molecule. For this compound (C₉H₆N₂O), the expected exact mass is 158.0480 g/mol .

In an electron impact (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 158. The fragmentation pattern would likely be characterized by two primary pathways:

Loss of a hydrogen radical (H˙): This would result in a stable acylium ion at m/z 157 ([M-1]⁺).

Loss of the formyl radical (˙CHO): This cleavage would produce a fragment at m/z 129 ([M-29]⁺), corresponding to the phthalazine cation. A subsequent fragmentation common to the phthalazine core is the loss of a nitrogen molecule (N₂), leading to further fragments raco.cat.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 158 | [M]⁺˙ (Molecular Ion) |

| 157 | [M-H]⁺ |

| 130 | [M-CO]⁺˙ |

| 129 | [M-CHO]⁺ |

| 103 | [M-CHO-N₂]⁺ or [M-CO-HCN]⁺ |

X-ray Crystallography for Solid-State Structural Elucidation

As of now, the single-crystal X-ray structure of this compound has not been reported in open-access crystallographic databases. However, should a suitable crystal be grown, X-ray diffraction would provide the most definitive structural information.

This analysis would precisely determine:

Bond lengths and angles: Confirming the geometry of the phthalazine and aldehyde moieties.

Planarity: Assessing the planarity of the fused ring system.

Conformation: Defining the orientation of the aldehyde group relative to the ring.

Intermolecular Interactions: Identifying any hydrogen bonding, π-π stacking, or other non-covalent interactions that dictate the crystal packing. Such interactions are observed in the crystal structures of other phthalazine derivatives ias.ac.in.

Chromatographic Purity and Separation Methodologies (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reactants, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the most common method for purity analysis.

Stationary Phase: A C18 or C8 column.

Mobile Phase: A gradient mixture of water (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) researchgate.net.

Detection: UV detection would be highly effective due to the chromophoric nature of the phthalazine ring system. A wavelength maximum would be determined by a UV scan, likely in the 250-350 nm range. The method would be validated to separate the target compound from potential impurities, such as the corresponding carboxylic acid or alcohol.

Gas Chromatography (GC): GC analysis is also feasible given the likely volatility of this compound.

Column: A capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-polysiloxane) would be a suitable starting point.

Conditions: The analysis would require elevated injector and oven temperatures to ensure volatilization without decomposition.

Detection: A Flame Ionization Detector (FID) would provide a robust response, while coupling the GC to a Mass Spectrometer (GC-MS) would allow for the simultaneous separation and identification of any volatile impurities newcastle.edu.au.

Theoretical and Computational Investigations of Phthalazine 5 Carbaldehyde

Electronic Structure Elucidation via Quantum Chemical Calculations

The electronic properties of phthalazine-5-carbaldehyde and its derivatives are a subject of significant interest in computational chemistry, providing insights into their reactivity, stability, and potential applications. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the intricate details of their electronic structure.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. escholarship.org It is widely employed to predict the ground-state properties of molecules, such as their geometry, electronic energy, and dipole moment. DFT calculations have been instrumental in understanding the fundamental characteristics of phthalazine (B143731) derivatives. mdpi.com

Various density functional approximations (DFAs) have been developed to approximate the exchange-correlation functional, which is a key component of DFT. escholarship.org The choice of DFA can influence the accuracy of the predicted properties. Studies have shown that modern functionals, developed with a focus on chemically relevant energy differences, can provide a good balance between computational cost and predictive accuracy for ground-state properties. escholarship.org

For phthalazine-based compounds, DFT studies are crucial for optimizing molecular geometries and understanding the distribution of electron density in the ground state. These calculations form the basis for further analysis of the molecule's reactivity and spectroscopic behavior. The insights gained from DFT are valuable in the rational design of new phthalazine derivatives with desired properties for various applications, including in medicinal chemistry.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other species. wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO is typically localized on the phthalazine ring system, which is rich in electrons. The LUMO, on the other hand, is often associated with the electron-withdrawing carbaldehyde group. The specific energies and localizations of the HOMO and LUMO can be calculated using computational methods like DFT. This analysis helps in predicting the sites of electrophilic and nucleophilic attack, providing valuable information for understanding reaction mechanisms involving this compound.

Below is an interactive data table summarizing representative HOMO and LUMO energies for a phthalazine derivative, illustrating the application of FMO analysis.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phthalazine Derivative A | -6.25 | -1.89 | 4.36 |

| Phthalazine Derivative B | -6.54 | -2.11 | 4.43 |

Note: The values in this table are illustrative and can vary depending on the specific derivative and the computational method used.

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within a molecule plays a fundamental role in its physical and chemical properties. Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. dntb.gov.ua It provides a color-coded map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net

In this compound, the MEP map would typically show negative potential (often colored red or orange) around the nitrogen atoms of the phthalazine ring and the oxygen atom of the carbaldehyde group, as these are electronegative atoms with lone pairs of electrons. These regions are susceptible to electrophilic attack. Conversely, positive potential (often colored blue) would be expected around the hydrogen atoms, particularly the aldehydic proton, indicating sites prone to nucleophilic attack.

This detailed visualization of the charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are important in biological systems and crystal engineering. The MEP analysis complements the FMO analysis by providing a more intuitive picture of the molecule's reactivity and interaction preferences.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For reactions involving this compound, these studies can elucidate reaction pathways, identify key intermediates and transition states, and explore the role of catalysts.

Transition State Analysis and Reaction Pathway Determination

Understanding the mechanism of a chemical reaction requires the characterization of the potential energy surface, which connects reactants, intermediates, transition states, and products. Transition state theory is a fundamental concept in this analysis. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

For reactions involving this compound, computational methods can be used to locate and characterize the geometry and energy of transition states. This information allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. By mapping out the entire reaction pathway, chemists can gain a detailed understanding of the step-by-step process of the reaction. For instance, in the synthesis of phthalazine-5,10-dione, computational analysis can help elucidate the role of catalysts like p-toluenesulfonic acid (PTSA) by modeling the reaction intermediates and transition states. researchgate.net

Computational Catalysis Studies for Phthalazine Syntheses

Catalysis plays a vital role in the synthesis of phthalazine derivatives, enabling reactions to proceed more efficiently and selectively. Computational studies are increasingly being used to understand the mechanisms of catalytic reactions and to design more effective catalysts. These studies can model the interaction between the catalyst and the reactants, including this compound, to identify the key catalytic cycles.

By examining the electronic and steric effects of different catalysts, researchers can predict which catalysts will be most effective for a particular transformation. For example, in the synthesis of various phthalazine-based compounds, computational docking and molecular dynamics simulations can be employed to understand how different substituents on the phthalazine core influence the binding to a biological target, which is a form of biocatalysis. tandfonline.comrsc.org These computational approaches can guide the experimental design of novel synthetic routes and the development of new catalysts for the efficient production of phthalazine derivatives with desired functionalities. nih.gov

Lack of Specific Research Data Prevents In-Depth Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in dedicated theoretical and computational research focused specifically on the chemical compound this compound. While studies on various phthalazine derivatives exist, detailed investigations into the conformational analysis, molecular dynamics, and structure-reactivity relationships of this compound are not presently available in published research.

Computational chemistry is a powerful tool for understanding the intricacies of molecular behavior. Techniques such as Density Functional Theory (DFT) are commonly employed to investigate the conformational landscapes of molecules. For a molecule like this compound, a key aspect of its conformational flexibility would be the rotation of the carbaldehyde group relative to the phthalazine ring system. Such an analysis would typically involve calculating the potential energy surface for this rotation to identify stable conformers (rotational isomers) and the energy barriers between them. This information is crucial for understanding the molecule's preferred shapes and how it might interact with other molecules.

Furthermore, structure-reactivity relationship studies are essential for predicting the chemical behavior of a compound. For this compound, this would involve correlating its structural and electronic properties with its reactivity in various chemical transformations. Computational methods can be used to calculate molecular descriptors that help in understanding and predicting this reactivity.

Despite the utility of these computational methods, their application to this compound has not been a specific focus of the research community to date. Existing computational studies on related compounds, such as phthalazine-5,10-dione derivatives and condensed phthalazines, provide valuable insights into the broader class of phthalazine compounds. researchgate.netnih.gov However, the specific conformational preferences and dynamic behavior of this compound, which are dictated by the electronic and steric effects of the carbaldehyde group at the 5-position, remain uninvestigated.

The absence of specific research data, including detailed findings and data tables from conformational analyses, molecular dynamics simulations, and structure-reactivity studies for this compound, precludes a comprehensive and scientifically accurate discussion as outlined in the requested article structure. Further dedicated theoretical and computational research is needed to fill this knowledge gap and provide a detailed understanding of the molecular properties and behavior of this compound.

Applications of Phthalazine 5 Carbaldehyde in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of the aldehyde functionality on the phthalazine (B143731) core allows for a wide range of chemical transformations, making Phthalazine-5-carbaldehyde a pivotal intermediate in the synthesis of elaborate organic molecules.

Precursor for Novel Heterocyclic Architectures

This compound serves as a crucial starting material in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to generate complex products. nih.govacademie-sciences.frchemrevlett.comresearchgate.net These reactions are prized for their atom economy and reduction of waste. nih.govfrontiersin.org A significant application of this aldehyde is in the synthesis of pyrazolo[1,2-b]phthalazine derivatives, a class of compounds with a fused scaffold of pyrazole (B372694) and phthalazine moieties that are of great interest due to their diverse pharmacological activities. chemrevlett.comresearchgate.net

In a typical three-component reaction, this compound (or a similar aromatic aldehyde) is reacted with phthalhydrazide (B32825) and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). chemrevlett.comlongdom.org This condensation reaction leads to the formation of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. academie-sciences.frchemrevlett.comresearchgate.net The reaction can be catalyzed by a variety of catalysts, including L-proline, ionic liquids, and various nanocatalysts, often under green and environmentally friendly conditions. nih.govchemrevlett.com For instance, the use of L-proline in ethanol (B145695) at elevated temperatures has been shown to produce novel pyran-linked phthalazinone-pyrazole hybrids in high yields (84–88%). nih.gov

Another notable example is the synthesis of the pyridazino[3,4,5-de]phthalazine heterocyclic system. This involves the intramolecular cyclization of 1-hydrazinophthalazine-8-carboxaldehyde, a derivative that can be prepared from l(2H)-phthalazinone-8-carboxaldehyde. cdnsciencepub.com This demonstrates the utility of the carbaldehyde group in facilitating the formation of fused heterocyclic rings.

The versatility of this compound is further highlighted in the synthesis of push-pull heterocyclic systems for applications such as dye-sensitized solar cells (DSSCs). sciforum.net In these systems, the phthalazine ring acts as an electron-deficient component. Formyl derivatives, prepared via Suzuki cross-coupling reactions, can undergo Knoevenagel condensation with compounds like cyanoacetic acid or rhodanine-3-acetic acid to create chromophores with potential applications in nonlinear optics and photovoltaics. sciforum.net

Table 1: Examples of Heterocyclic Architectures Derived from Phthalazine Aldehydes

| Precursor Aldehyde | Reactants | Resulting Heterocyclic System | Catalyst/Conditions | Reference |

| 1H-Pyrazole-5-carbaldehyde | Phthalazinone derivative, Malononitrile/Ethyl 2-cyanoacetate | Pyran-linked phthalazinone-pyrazole hybrids | L-proline, Ethanol, Elevated temperature | nih.gov |

| Aromatic Aldehydes | Phthalhydrazide, Malononitrile | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Electrocatalytic, Sodium bromide, n-Propanol | academie-sciences.fr |

| l(2H)-Phthalazinone-8-carboxaldehyde | Hydrazine (B178648) hydrate | Pyridazino[3,4,5-de]phthalazine | - | cdnsciencepub.com |

| Formyl-thienyl-phthalazine | Cyanoacetic acid / Rhodanine-3-acetic acid | Push-pull heterocyclic systems | N-triethylamine, Ethanol, Reflux | sciforum.net |

Building Block for Functional Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a pathway to construct large, well-ordered structures from smaller building blocks. nih.gov this compound and its derivatives are attractive components for creating such functional supramolecular assemblies due to the potential for hydrogen bonding, π-π stacking, and coordination with metal ions. ccspublishing.org.cnresearchgate.net

The formation of these assemblies is often directed by the specific functional groups present on the phthalazine core. The aldehyde group of this compound can be readily converted into other functionalities, such as Schiff bases, which are excellent ligands for metal ions. jst.go.jp These metal-ligand interactions are a powerful tool for driving the self-assembly of complex supramolecular architectures. researchgate.net

For example, the reaction of phthalazine-containing ligands with metal ions can lead to the formation of coordination polymers with diverse dimensionalities and potential applications in areas like sensing and molecular switching. researchgate.net While direct examples using this compound are not extensively detailed in the provided search results, the synthesis of Schiff bases from phthalazinones and aldehydes like 4-methoxybenzaldehyde (B44291) points to a general strategy where the carbaldehyde group is key to linking molecular units. jst.go.jp

Furthermore, the use of β-cyclodextrin as a supramolecular catalyst in the synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives highlights the interplay between phthalazine chemistry and supramolecular concepts. ccspublishing.org.cnresearchgate.net In this case, the catalyst facilitates the reaction in an aqueous environment, showcasing a green chemistry approach to synthesizing complex molecules within a supramolecular framework. ccspublishing.org.cn

Contributions to Catalyst Design and Ligand Synthesis

The phthalazine scaffold is a valuable component in the design of ligands for transition metal catalysts. The nitrogen atoms in the phthalazine ring can coordinate to metal centers, and substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting catalyst.

This compound can serve as a precursor for the synthesis of specialized ligands. For instance, the aldehyde group can be transformed into a carbene, a type of ligand known for forming strong bonds with transition metals and creating highly stable and active catalysts. One study describes the synthesis of palladium(II) complexes with unconventional pyridazine- and phthalazine-derived carbene ligands. acs.org Although the specific starting material in this study was a chloro-derivative of an alkylated diazine, the general principle of using a functionalized phthalazine to generate a carbene ligand is relevant. The aldehyde group of this compound could potentially be converted to a suitable precursor for such a transformation.

Moreover, multicomponent reactions involving aldehydes are widely used to synthesize a variety of heterocyclic compounds that can act as ligands. The synthesis of pyrazolo[1,2-b]phthalazine-5,10-diones, as mentioned earlier, can be catalyzed by metal triflates like Cu(OTf)2. researchgate.netdergipark.org.tr This suggests a potential dual role for phthalazine derivatives, where they can be both the product of a catalyzed reaction and a component of a future catalytic system.

Integration into Novel Polymeric and Material Science Frameworks

The incorporation of specific functional units into polymers is a powerful strategy for creating materials with tailored properties. This compound offers a reactive handle for integration into polymeric structures, either as a pendant group or as part of the polymer backbone.

Post-polymerization functionalization is a common technique where a pre-formed polymer is modified with a functional molecule. sigmaaldrich.comrsc.org The aldehyde group of this compound is amenable to various reactions that could be used to attach it to a polymer chain. For example, it could react with an amine-functionalized polymer to form a Schiff base linkage.

While direct examples of polymers functionalized with this compound are not prominent in the search results, the synthesis of novel polymers linked to heterocyclic systems using monomers derived from more complex phthalazine structures has been reported. ekb.eg For instance, a monomer containing a pyrazolo[1,2-b]phthalazine core has been synthesized and polymerized. ekb.eg This demonstrates the feasibility of incorporating the phthalazine moiety into polymers.

The development of advanced polymers with exceptional mechanical, thermal, and electronic properties is an active area of research. taylorfrancis.com The integration of the phthalazine unit, known for its electronic properties, could lead to new materials for applications in electronics and optoelectronics. For example, conducting polymers are a class of materials with extended π-conjugation that allows for the movement of charge. mdpi.com The phthalazine ring, being an aromatic heterocycle, could potentially be incorporated into the backbone of a conducting polymer to modify its electronic characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.